Product packaging for Tri(2,6-xylenyl)phosphate(Cat. No.:CAS No. 121-06-2)

Tri(2,6-xylenyl)phosphate

Cat. No.: B087251
CAS No.: 121-06-2
M. Wt: 410.4 g/mol
InChI Key: QLORRTLBSJTMSN-UHFFFAOYSA-N
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Description

Tri(2,6-xylenyl)phosphate ( 121-06-2) is an organophosphate ester of technical interest for its application as a flame retardant and plasticizer in various polymer systems . As a solid compound , it belongs to a class of chemicals known as triaryl phosphates, which are historically valued in research and industrial applications for their ability to enhance material properties . These compounds are known to function through multiple mechanisms; they can act in the condensed phase by promoting char formation in polymers and may also exhibit vapour-phase activity by releasing volatile phosphorus-containing species that interfere with flame chemistry . Its uses in research settings have included serving as a flame-retardant additive for plastics like cellulose acetate and PVC, as well as a fire-resistant hydraulic fluid . Furthermore, it can act as a softening agent for resins and synthetic rubber and has been investigated as an extreme-pressure anti-friction additive in lubricants . Researchers should note that this compound is one of several isomers of tris(xylenyl)phosphate, and the specific positioning of the methyl groups on the aromatic ring can influence its physical and toxicological properties . Appropriate safety precautions must be observed during handling. This product is intended for laboratory research use only and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27O4P B087251 Tri(2,6-xylenyl)phosphate CAS No. 121-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,6-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-10-7-11-17(2)22(16)26-29(25,27-23-18(3)12-8-13-19(23)4)28-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3
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InChI Key

QLORRTLBSJTMSN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID70891326
Record name Tris(2,6-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(2,6-xylenyl)phosphate
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Boiling Point

262-264 °C @ 6 mm Hg
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Solubility

log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene; slightly soluble in ethanol and hexane.
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Density

Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000001 [mmHg]
Record name Tris(2,6-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Color/Form

Wax

CAS No.

121-06-2
Record name 2,6-Xylyl phosphate
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Record name Tri-2,6-xylyl phosphate
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Record name Phenol, 2,6-dimethyl-, phosphate (3:1)
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Record name 2,6-Dimethylphenol phosphate (3:1)
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Melting Point

137.8 °C
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Synthesis and Manufacturing Research

Synthetic Pathways and Methodological Advancements

The primary and most established industrial pathway for synthesizing triaryl phosphates, including Tri(2,6-xylenyl)phosphate, is the reaction of a phenol (B47542) with a phosphorylating agent. wikipedia.org Specifically, this compound is synthesized through the reaction of 2,6-xylenol (2,6-dimethylphenol) with a phosphorus halide, typically phosphorus oxychloride (POCl₃) or phosphoric trichloride. wikipedia.orgchiron.noimaging.org The fundamental reaction involves the esterification of three molecules of the phenol with one molecule of the phosphorus reagent.

Methodological advancements have sought to improve the efficiency, safety, and environmental footprint of this process. One notable advancement is the development of a feed-controlled substitution reaction with phosphorus oxychloride in water, which has achieved high isolated yields for compounds like triphenyl phosphate (B84403), presenting a "green" alternative to traditional organic solvents. researchgate.net

Another significant area of advancement is the application of Phase Transfer Catalysis (PTC). tandfonline.comresearchgate.net This technique is particularly useful for reactions involving reactants soluble in different, immiscible phases, such as an aqueous solution of a phenoxide salt and an organic solution of the phosphorus reagent. crdeepjournal.org The PTC method facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs, accelerating the synthesis under milder conditions. researchgate.netcrdeepjournal.org

The Ullmann reaction, a classical copper-catalyzed method for forming aryl-carbon and aryl-heteroatom bonds, represents a foundational concept in the synthesis of aryl ethers and related compounds. umass.eduorganic-chemistry.org While traditional Ullmann conditions were often harsh, modern developments have led to more versatile and milder copper-catalyzed C-O coupling reactions, which are mechanistically relevant to the formation of the aryl-phosphate ester bond. nih.gov

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rate, yield, and purity. Research has explored several catalytic systems to optimize the esterification process.

Phase Transfer Catalysis (PTC): PTC is a powerful technique used to facilitate reactions between reactants in immiscible phases. researchgate.net In the context of triaryl phosphate synthesis, the catalyst is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. wikipedia.org These catalysts function by forming a lipophilic ion pair with the phenoxide anion, which is then transported from the aqueous or solid phase into the organic phase containing the phosphorus oxychloride. crdeepjournal.orgwikipedia.org This circumvents the low reactivity often seen in heterogeneous reaction mixtures. The use of PTC can lead to faster reactions and may reduce the need for hazardous solvents, contributing to greener chemical processes. wikipedia.org

Calcium-Magnesium Composite Catalysts: A novel approach detailed in patent literature involves the use of a specific calcium-magnesium composite catalyst for the production of trixylenyl phosphate. google.comgoogle.com This heterogeneous catalyst is prepared from a mixture of an HZSM-5 type molecular sieve, calcium sulfate, magnesium chloride, and sesbania powder. google.com The synthesis involves a carefully controlled, multi-stage heating process where 2,6-xylenol is reacted with phosphorus oxychloride in the presence of this catalyst. google.com This method is reported to improve the purity and yield of the final product by optimizing the esterification and subsequent acid removal steps. google.com

The table below summarizes key catalytic systems employed in triaryl phosphate synthesis.

Interactive Data Table: Catalytic Systems in Triaryl Phosphate Synthesis

Catalyst TypeComponents/ExamplesMechanism of ActionKey Advantages
Phase Transfer Catalysts (PTC) Quaternary ammonium salts (e.g., Tetrabutylammonium bromide), Phosphonium saltsTransports the phenoxide anion from an aqueous/solid phase to an organic phase for reaction. crdeepjournal.orgwikipedia.orgAccelerates reaction rates under mild conditions; can reduce the need for hazardous solvents. researchgate.netwikipedia.org
Calcium-Magnesium Composite HZSM-5 molecular sieve, Calcium Sulfate (CaSO₄), Magnesium Chloride (MgCl₂)Acts as a heterogeneous catalyst to promote the esterification of xylenol with phosphorus oxychloride. google.comReported to improve product purity and yield; facilitates controlled reaction and acid removal. google.com
Copper-Based Catalysts Copper(I) salts (e.g., CuI), Copper-bronzeFacilitates Ullmann-type C-O bond formation between an aryl group and the phosphate moiety. umass.edunih.govFoundational for aryl-heteroatom bond formation; modern systems operate under milder conditions than classic Ullmann reactions. nih.gov

Purification Techniques and Their Impact on Product Purity and Isomeric Composition

The purification of this compound is a critical step that directly impacts the final product's purity and, most importantly, its isomeric composition. Following the initial synthesis, the crude product contains unreacted starting materials, byproducts, and potentially other isomers of trixylenyl phosphate.

Standard laboratory-scale purification methods for this compound include double distillation under reduced pressure or double recrystallization, for instance from a 1,2-dichloroethane (B1671644) solution. imaging.org For industrial production, distillation is a key step to remove volatile impurities and separate the desired product. google.com A patent describes a process involving underpressure distillation followed by rectification to obtain the refined base oil. google.com

A significant challenge in the production and analysis of trixylenyl phosphates is the management of isomers. Commercial-grade "trixylyl phosphate" (TXP) is not a single compound but a complex mixture of various isomers, formally designated as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). chiron.no Investigations into the composition of these commercial mixtures have shown that the this compound isomer is often not present at all. chiron.noservice.gov.uk Analysis of commercial flame-retardant and hydraulic fluid products revealed a mixture of xylenol isomers, with the 2,6-isomer being notably absent. service.gov.uk

The isomeric composition of two commercial TXP products was found to contain the following xylenyl phosphate isomers in decreasing order of abundance:

2,5-isomer

2,3-isomer

3,5-isomer

2,4-isomer

3,4-isomer

This highlights that producing the specific this compound isomer requires either starting with pure 2,6-xylenol or employing sophisticated purification techniques capable of separating it from a complex isomeric mixture. Analytical methods such as gas chromatography (GC) and liquid chromatography (LC) are essential for identifying the components and verifying the purity of the final product. chiron.no

Interactive Data Table: Isomeric Composition of Commercial Trixylyl Phosphate (TXP) Products

IsomerPresence in Analyzed Commercial Mixtures chiron.noservice.gov.uk
This compound Not Detected
Tri(2,5-xylenyl)phosphatePresent
Tri(2,3-xylenyl)phosphatePresent
Tri(3,5-xylenyl)phosphatePresent
Tri(2,4-xylenyl)phosphatePresent
Tri(3,4-xylenyl)phosphatePresent

Application Specific Research and Mechanisms

Flame Retardancy Research

Tri(2,6-xylenyl)phosphate, as a member of the aryl phosphate (B84403) ester family, functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. Its effectiveness stems from the action of phosphorus, which interferes with the chemistry of combustion at different stages.

Mechanism of Action in Polymeric Materials

The flame-retardant action of organophosphorus compounds like this compound is multifaceted, occurring simultaneously in the solid (condensed) phase of the burning polymer and the gaseous phase of the flame itself.

Condensed-Phase Mechanism : In the condensed phase, the primary action is the promotion of charring. nih.gov Upon heating, organophosphorus flame retardants can decompose to produce phosphoric acid substances. bohrium.com These acidic species act as catalysts, promoting the dehydration of the polymer matrix to form a stable, carbonaceous char layer on the material's surface. nih.govbohrium.com This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and slows the diffusion of volatile, flammable pyrolysis products to the combustion zone. researchgate.net Furthermore, the phosphoric substances can form a glassy, molten layer that further shields the polymer. bohrium.com

Gas-Phase Mechanism : In the gas phase, the flame retardant or its volatile decomposition products interfere with the radical chain reactions that sustain combustion. researchgate.net When heated, phosphorus-containing compounds are released into the flame, where they generate active phosphorus-containing free radicals, such as PO• and HPO•. nih.gov These radicals are highly effective at scavenging the key high-energy radicals (H• and OH•) that propagate the combustion process, thus inhibiting or quenching the flame. nih.gov Additionally, the decomposition of the flame retardant can release non-combustible gases, which dilute the concentration of oxygen and flammable gases in the combustion zone, producing a suffocation effect. bohrium.com

Influence on Polymer Thermal Stability and Combustion Behavior

The incorporation of aryl phosphates like this compound significantly alters the thermal degradation and fire performance of polymeric materials. The promotion of char in the condensed phase enhances the thermal stability of the polymer at elevated temperatures. researchgate.net This char layer restricts heat transfer to the virgin polymer, slowing down its thermal degradation. plaschina.com.cn

This modification of combustion behavior is quantifiable through standard flammability tests. The addition of a similar compound, triphenyl phosphate (TPP), to polybenzoxazine resins has been shown to increase the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion. The char yield at high temperatures is also markedly increased, signifying that more material remains in the stable solid phase rather than contributing to flammable volatiles. Consequently, key fire safety metrics like the peak Heat Release Rate (pHRR) are reduced.

Table 1: Effect of Triphenyl Phosphate (TPP) on the Flammability Properties of Polybenzoxazine Data presented as representative of aryl phosphate performance.

Property Neat Polybenzoxazine Polybenzoxazine + 10% TPP
LOI (%) 29.5 39.5
UL-94 Rating V-1 V-0
Char Yield at 800°C (%) 46.2 56.4

Synergistic Effects with Other Flame Retardants

The efficacy of this compound can be significantly enhanced when used in combination with other types of flame retardants, a phenomenon known as synergism. This allows for lower total additive loading while achieving superior fire safety performance.

Phosphorus-Nitrogen (P-N) Synergy : Nitrogen-containing compounds, such as melamine (B1676169) and its derivatives, are well-known synergists for phosphorus flame retardants. nih.govacs.org The synergy arises from reactions between the phosphorus and nitrogen compounds during decomposition, which can form P-N bonds that are more efficient at phosphorylating and charring the polymer. nih.gov The nitrogen compounds also contribute to flame inhibition by releasing non-combustible gases like ammonia (B1221849) (NH3), which dilutes the fuel/air mixture. researchgate.net This combined action leads to a more stable and insulating char layer and enhanced gas-phase inhibition. researchgate.net

Phosphorus-Boron (P-B) Synergy : Boron compounds, particularly zinc borate (B1201080), exhibit synergistic effects with organophosphorus flame retardants. researchgate.netmdpi.com Zinc borate acts in the condensed phase by releasing water upon decomposition, which has a cooling effect and dilutes flammable gases. bisleyinternational.com It then forms a glassy boric oxide (B₂O₃) layer. bisleyinternational.com This layer can interact with the phosphoric acid species generated by the aryl phosphate, forming a stable borophosphate glass that enhances the thermal stability and integrity of the char layer, providing a superior barrier to heat and mass transfer. mdpi.comadditivebz.com

Phosphorus-Silicon (P-Si) Synergy : Silicon-containing compounds, such as silicones or polyhedral oligomeric silsesquioxanes (POSS), can also create a synergistic system. researchgate.netbohrium.com During combustion, the silicon compound migrates to the polymer surface and decomposes to form a layer of silica (B1680970) (SiO₂). researchgate.net This silica cap reinforces the carbonaceous char produced by the phosphorus flame retardant, resulting in a physically stronger and more effective insulating barrier. researchgate.net

Plasticizer Research

In addition to its flame retardant properties, this compound also functions as a plasticizer, an additive used to increase the flexibility and processability of polymeric materials.

Effects on Polymer Flexibility and Processability

Plasticizers work by embedding themselves between the long polymer chains. researchgate.net This spacing increases the "free volume" within the polymer matrix and disrupts the intermolecular forces (van der Waals forces) that hold the chains tightly together. bohrium.commdpi.com As a result, the polymer chains can slide past one another more easily. bohrium.com

This increased molecular mobility leads to a significant reduction in the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By lowering the Tg, this compound imparts greater flexibility and reduces brittleness at ambient temperatures. bohrium.com

The presence of the plasticizer also lowers the melt viscosity of the polymer. researchgate.net This makes the material flow more easily during processing techniques like extrusion and injection molding, allowing for lower processing temperatures and pressures, and resulting in smoother finished products with fewer defects. bohrium.com For example, research on triphenyl phosphate in benzoxazine (B1645224) resins showed that its addition significantly lowered the viscosity of the resin mixture, thereby improving its flow properties. researchgate.net

Impact on Mechanical Properties of Materials

The plasticizing effect that enhances flexibility typically involves a trade-off with certain mechanical properties. By reducing the intermolecular forces between polymer chains, plasticizers generally lead to a decrease in tensile strength, stiffness (modulus), and hardness. researchgate.netresearchgate.net

However, properties related to ductility are improved. The material's ability to deform without fracturing is increased, resulting in a higher elongation at break. researchgate.netmdpi.com The specific impact depends on the polymer system and the concentration of the plasticizer. Studies on triphenyl phosphate (TPP) in polybenzoxazines demonstrated that while flame retardancy was improved, the flexural strength and modulus tended to decrease due to the plasticizing effect of TPP. researchgate.net

Table 2: Effect of Triphenyl Phosphate (TPP) on Mechanical Properties of Polybenzoxazine Data presented as representative of aryl phosphate performance.

Property Neat Polybenzoxazine Polybenzoxazine + 10% TPP
Glass Transition Temp. (Tg) 272 °C 229 °C
Flexural Strength 134 MPa 98 MPa
Flexural Modulus 3.5 GPa 3.1 GPa

Hydraulic Fluids and Lubricants Research

This compound, a member of the triaryl phosphate ester family, is a subject of significant research in the field of industrial lubricants and hydraulic fluids, particularly for applications demanding high performance under extreme conditions. Its specific chemical structure imparts desirable properties, most notably fire resistance and lubricity. Research focuses on its efficacy as a fire-resistant additive and its stability and degradation profile in demanding operational environments.

Triaryl phosphates, including trixylenyl phosphate, are widely used as fire-resistant base stocks or additives in hydraulic fluids, especially in industries where fire hazards are a major concern, such as aviation, power generation (in electrohydraulic governor controls of turbines), and metal processing. researchgate.netshell.comepa.govresearchgate.net The fire resistance of these compounds is an intrinsic property derived from their chemical structure.

The mechanism of their fire resistance is twofold. When subjected to high temperatures, phosphate esters decompose. This thermal decomposition produces phosphoric acid species which act as a flame retardant by forming a protective char layer on the material's surface, inhibiting the combustion process. caltech.edu Simultaneously, the decomposition can also release flammable hydrocarbon gases. caltech.edu This dual behavior results in fluids that are difficult to ignite and tend to be self-extinguishing once the ignition source is removed, a critical safety feature compared to highly flammable mineral oil-based fluids. shell.comcaltech.edu

The effectiveness of triaryl phosphates as fire-resistant fluids is characterized by several key properties:

High Flash Point: The temperature at which the fluid's vapor can be ignited.

High Fire Point: The temperature at which the fluid's vapor will sustain combustion.

High Autoignition Temperature: The temperature at which the fluid will ignite spontaneously without an external ignition source. shell.com

Commercial fire-resistant hydraulic fluids based on triaryl phosphates are engineered to maximize these properties, providing a significant safety advantage in high-temperature and high-pressure applications. shell.com

PropertyDescriptionSignificance in Fire Resistance
Flash PointThe lowest temperature at which vapors of the material will ignite, given an ignition source.A higher flash point indicates a lower risk of ignition in the presence of sparks or flames. shell.com
Fire PointThe temperature at which vapor combustion is sustained.A high fire point signifies the fluid's resistance to supporting a continuous fire. shell.com
Autoignition TemperatureThe temperature at which the substance spontaneously ignites in a normal atmosphere without an external source of ignition.A high autoignition temperature is crucial for fluids used near hot surfaces or in high-compression systems. shell.com

Despite their advantages, this compound and other triaryl phosphate-based fluids are susceptible to degradation under the harsh conditions found in hydraulic systems. The primary mechanisms of degradation are thermal decomposition, oxidation, and hydrolysis. researchgate.netproactivereliability.com

Thermal Degradation: At elevated temperatures, especially those experienced during the compression of entrained air bubbles (a phenomenon known as dieseling), the fluid can break down. researchgate.netproactivereliability.com This process can lead to the formation of sub-micron carbonaceous particles, causing the fluid to darken, and the generation of phenolic fragments. researchgate.netproactivereliability.com

Oxidation: In the presence of air, particularly at high temperatures, the fluid can oxidize. This process can be catalyzed by metal components within the system. Oxidation leads to an increase in the fluid's acidity and can form sludge and other deposits that impair the function of hydraulic components. proactivereliability.com The oxidation of phenolic impurities or degradation products can also form colored species called chromophores, which contribute to the darkening of the fluid. proactivereliability.com

Hydrolysis: The presence of water in a hydraulic system can lead to the hydrolysis of the phosphate ester. This reaction breaks down the ester, producing acidic phosphate compounds and xylenols. proactivereliability.comnih.gov The reaction is autocatalytic, as the acidic products can accelerate further hydrolysis. proactivereliability.com Maintaining low water content is therefore critical to extending the fluid's service life. stle.org

The consequences of this degradation are detrimental to the performance and longevity of both the hydraulic fluid and the system itself:

Increased Acidity: The formation of strong acids, such as phosphoric acid derivatives, is a primary result of both hydrolysis and oxidation. researchgate.netproactivereliability.com This increased acidity (higher acid number) can corrode metal components within the hydraulic system.

Altered Fluid Properties: Degradation can affect the fluid's viscosity, foaming characteristics, and air release properties, compromising its lubrication and hydraulic functions. proactivereliability.com

Regular monitoring of the fluid's condition, including its acid number, water content, and particulate levels, is essential for maintaining system reliability and preventing catastrophic failures. In-situ conditioning methods, such as vacuum drying to remove water and treatment with Fuller's earth or ion-exchange resins to remove acids, are employed to mitigate the effects of degradation and extend the fluid's operational life. stle.org

Degradation MechanismPrimary TriggersKey Degradation ProductsImpact on Performance
Thermal Degradation (Dieseling)High temperatures, compressed air bubblesCarbonaceous particles, phenolic fragmentsFluid darkening, potential for deposit formation researchgate.netproactivereliability.com
OxidationOxygen, high temperatures, metal catalystsAcidic compounds, sludge, varnish, chromophoresIncreased acidity, component corrosion, filter plugging, fluid darkening proactivereliability.com
HydrolysisWater contaminationAcidic phosphate compounds, xylenolsRapid increase in acidity, corrosion, autocatalytic degradation proactivereliability.comnih.gov

Environmental Behavior and Fate Research

Environmental Release Pathways and Sources

The entry of Tri(2,6-xylenyl)phosphate into the environment is governed by a combination of direct and indirect sources, stemming from its production, use, and the transformation of other chemical compounds.

Direct Emissions from Production and Use

Commercial trixylenyl phosphate (B84403) is typically a complex mixture of various isomers, and notably, the this compound isomer has been reported as not being present in some commercial flame-retardant and fire-resistant hydraulic fluid products. uni-hamburg.deservice.gov.ukchiron.noindustrialchemicals.gov.au These commercial mixtures are synthesized by reacting phosphoryl chloride with mixed xylenols, resulting in a product with a variable composition of different isomers. chiron.nowikipedia.org The primary isomers found in these products are often the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers. service.gov.ukindustrialchemicals.gov.au

This suggests that widespread, direct emissions of the 2,6-isomer from the broad industrial applications of commercial TXP may be limited. However, specific uses of the pure this compound isomer could lead to direct environmental release. For instance, it has been identified as an effective synergist for the insecticide malathion, indicating a potential for direct release in agricultural or vector control applications. nih.gov The production and use of this specific isomer in such applications could result in its release to the environment through various waste streams. nih.gov

Indirect Sources: Transformation of Organophosphite Antioxidants (Secondary OPEs)

A significant and often overlooked pathway for the environmental presence of organophosphate esters (OPEs) is the transformation of organophosphite antioxidants. nih.gov These antioxidant compounds are widely used in plastics and other materials to prevent degradation. nih.gov Through oxidation processes, which can be influenced by factors such as heat, UV radiation, and contact with water, these phosphite (B83602) compounds can be converted into their phosphate ester analogs. umn.edu While this is a recognized source for other OPEs, direct evidence specifically linking the transformation of organophosphite antioxidants to the formation of this compound in the environment is not yet well-documented in the reviewed literature. However, the general chemical principle suggests this as a plausible indirect source. The synthesis of some phosphite antioxidants does involve reactants with steric hindrance, such as those with 2,6-di-tert-butyl groups, which could be analogous to the 2,6-dimethyl substitution in this compound. nih.gov

Volatilization, Dissolution, and Abrasion from Consumer Products

Once incorporated into consumer products, the release of this compound is influenced by its physical and chemical properties.

Volatilization: Due to its very low estimated vapor pressure, this compound is not expected to volatilize significantly from dry surfaces. nih.gov This property suggests that direct emission to the atmosphere from products through evaporation is a minor pathway.

Dissolution and Leaching: Organophosphate esters, being additives rather than chemically bound to the polymer matrix, can leach from products into the surrounding environment. mdpi.comresearchgate.net This process can be influenced by factors such as the properties of the plastic, the nature of the surrounding medium (e.g., water, oils), and temperature. researchgate.netresearchgate.net While specific studies on the leaching of this compound are limited, the general behavior of OPEs suggests that dissolution from consumer products, such as plastics and textiles, is a potential release pathway into aquatic environments and indoor dust. mdpi.comresearchgate.net

Abrasion: The physical wear and tear of products containing this compound can lead to the release of small particles containing the compound into the environment. uni-hamburg.de This is a recognized release mechanism for additive flame retardants and plasticizers. uni-hamburg.de These particles can then be transported through air and water or deposited in soil and sediment.

Long-Range Transport Mechanisms (Atmospheric and Oceanic)

The potential for long-range environmental transport is a key factor in the global distribution of persistent organic pollutants.

Atmospheric Transport: Due to its low vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov This is a critical characteristic for its atmospheric transport. Particle-bound compounds can be transported over long distances by wind currents, with their atmospheric lifetime and deposition patterns influenced by particle size and meteorological conditions. aaqr.orgjenkinssoil.ca The persistence of OPEs bound to particles may be longer than in the gas phase, allowing for transport to remote regions like the Arctic and Antarctic. aaqr.orgacs.org Wet and dry deposition are the primary mechanisms for removing these particles from the atmosphere. nih.gov

Oceanic Transport: Ocean currents represent another significant pathway for the long-range transport of persistent organic compounds. acs.org OPEs can enter marine environments through atmospheric deposition, riverine input, and direct discharge. Once in the ocean, their transport is governed by large-scale circulation patterns. acs.org The high octanol-water partition coefficient (log Kow) of many OPEs suggests a tendency to adsorb to particulate matter in the water column, which can then be transported by currents before settling in sediments. researchgate.net

Environmental Distribution and Occurrence

The presence of this compound in various environmental compartments is a direct consequence of its release and transport mechanisms.

Detection in Atmospheric Compartments (Air, Particulates)

Despite the expectation that this compound will be present in the atmosphere bound to particulate matter, specific monitoring data for this isomer in ambient air and atmospheric particulates are scarce in the reviewed literature. However, studies on other structurally similar organophosphate esters provide insights into its likely atmospheric occurrence. For example, Tri(2,4-di-t-butylphenyl) phosphate, another aryl phosphate ester, has been detected in e-waste dust, house dust, and on filters from high-volume air samplers, with median concentrations in air reported at 149 pg/m³. umn.edunih.govresearchgate.net The presence of this and other OPEs in indoor and outdoor air and dust highlights the potential for human exposure through inhalation and ingestion. researchgate.net Given its physical-chemical properties, it is plausible that this compound is also present in these atmospheric compartments, although likely at varying concentrations depending on its specific sources.

Presence in Aquatic Environments (Water, Sediment)

The presence of trixylenyl phosphate, a commercial mixture of isomers that may include this compound, has been confirmed in various aquatic environments, primarily stemming from industrial and municipal effluents. Monitoring efforts in England and Wales between November 2007 and April 2008, as part of the Environment Agency's Targeted Risk Based Monitoring (TRBM) initiative, investigated its occurrence in wastewater treatment plant (WWTP) effluent and the receiving surface waters. service.gov.uk Samples were collected from 15 paired WWTP effluent and receiving water sites across eight Environment Agency Regions. service.gov.uk

While specific concentrations for this compound are not detailed in broad literature, the monitoring of the broader trixylenyl phosphate mixture indicates its release into aquatic systems. service.gov.uk Organophosphate flame retardants (OPFRs) as a class are frequently detected in both water and sediment. nih.govresearchgate.net For instance, studies on various OPFRs in Lake Shihwa, Korea, and coastal areas of the East China and Yellow Seas have shown significant contamination in sediments, with concentrations of total OPFRs reaching up to 347 ng/g dry weight in coastal sediments. nih.govnih.gov The distribution of these compounds is often linked to proximity to industrial and urban areas, with wastewater treatment plants being a significant ongoing source. nih.gov The hydrophobicity of compounds like trixylenyl phosphate suggests they will likely partition to sediment and suspended solids in the water column.

Table 1: Environmental Monitoring of Trixylenyl Phosphate in UK Aquatic Environments

Environmental Compartment Location Type Monitoring Period Notes
Wastewater Treatment Plant (WWTP) Effluent 15 sites across England and Wales Nov 2007 - Apr 2008 Part of the Environment Agency's TRBM initiative. service.gov.uk

Note: The monitoring data pertains to the commercial mixture "trixylenyl phosphate," and the presence or concentration of the specific this compound isomer was not specified.

Occurrence in Terrestrial Environments (Soil, Dust)

Information regarding the measured concentrations of this compound in soil and dust is limited in publicly available scientific literature. However, its physicochemical properties allow for predictions of its behavior in terrestrial environments. With a high estimated octanol-water partition coefficient (log Kow) ranging from 5.26 to 6.6, and a high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), this compound is expected to be immobile in soil. service.gov.uk This suggests that if released to land, it would strongly adsorb to soil particles and have a low potential for leaching into groundwater.

Potential sources of contamination in terrestrial environments include the disposal of products containing trixylenyl phosphate in landfills and the application of sewage sludge to land. While specific monitoring data for this compound in soil is scarce, studies on other OPFRs have detected their presence in house dust, indicating that indoor environments can be reservoirs for these compounds. nih.gov For example, tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and triphenyl phosphate (TPP) were detected in 96% and 98% of house dust samples, respectively, in one study. nih.gov Given its use as a flame retardant and plasticizer, it is plausible that this compound could also be present in indoor dust, although specific data is lacking.

Detection in Biota (Seabirds, Fish)

Direct measurements of this compound in the tissues of seabirds and fish are not widely reported in the available literature. However, the substance is predicted to have a high potential for bioaccumulation. service.gov.uk An environmental risk assessment for the commercial trixylenyl phosphate mixture estimated a high bioconcentration factor (BCF) in fish of around 1,900 L/kg. service.gov.uk The BCF value suggests that the substance is likely to accumulate in aquatic organisms from the surrounding water. This is supported by its high log Kow value, which is a key indicator for bioaccumulation potential. service.gov.uk

While specific data for this compound is lacking, research on other organophosphate flame retardants has shown their presence and bioaccumulation in various aquatic organisms. For instance, several OPFRs have been detected in bivalves along the Korean coast, with total concentrations reaching up to 206 ng/g dry weight. nih.gov The bioaccumulation potential can be influenced by factors such as the organism's metabolism and the specific properties of the individual OPFR. Although the biota-sediment accumulation factors for some OPFRs were found to be less than 1, suggesting limited bioaccumulation from sediment, the high BCF predicted for trixylenyl phosphate warrants further investigation into its presence in aquatic food webs. service.gov.uknih.gov

Table 2: Predicted Bioaccumulation Potential of Trixylenyl Phosphate

Parameter Value Method Implication
Bioconcentration Factor (BCF) in fish ~1,900 L/kg Estimation High potential for bioaccumulation in aquatic organisms. service.gov.uk

Note: The BCF value is an estimated value for the commercial mixture "trixylenyl phosphate."

Environmental Transformation and Degradation Pathways

Biodegradation in Aqueous Systems and Sewage Sludge

The biodegradation of triaryl phosphates, including trixylenyl phosphate, is considered a significant pathway for their removal from the environment. Studies on related compounds provide insight into the potential for biodegradation of this compound. For example, a study on [14C]tri-p-cresyl phosphate in a laboratory-activated sludge system demonstrated that 70% to 80% of the compound was degraded within 24 hours, with an estimated half-life of 7.5 hours. nih.gov The primary metabolite identified was p-hydroxybenzoic acid. nih.gov

For the broader category of trixylenyl phosphate, it is suggested that the initial and most probable path for biodegradation is the hydrolysis of the ester bond to form orthophosphate and xylenols, which can then undergo further degradation. While considered to be persistent, trixylenyl phosphate does not meet the criteria for being very persistent. service.gov.uk The rate of biodegradation can be influenced by environmental conditions and the presence of acclimated microbial populations. In general, biodegradation of phosphate esters via hydrolysis by microbial esterases in river water, lake water, and sewage sludge is expected to occur in less than 10 days. cdc.gov

Hydrolytic Stability and Degradation

The hydrolysis of this compound, like other triaryl phosphates, is highly dependent on pH. Generally, these compounds are resistant to hydrolysis under neutral and acidic conditions but will degrade at appreciable rates in alkaline environments. cdc.gov The degradation proceeds through the stepwise cleavage of the ester bonds, leading to the formation of diaryl phosphates and subsequently monoaryl phosphates and phosphoric acid.

For the commercial trixylenyl phosphate mixture, a pseudo-first-order hydrolysis reaction rate constant at pH 8 has been calculated to be around 2.0×10⁻⁷ to 2.7×10⁻⁷ s⁻¹. This corresponds to a hydrolysis half-life of approximately 30 to 40 days at this pH. service.gov.uk This indicates that hydrolysis can be a significant degradation pathway in natural waters, which are often slightly alkaline.

Table 3: Hydrolytic Half-Life of Trixylenyl Phosphate

pH Calculated Half-Life Conditions

Note: This data is a calculated estimate for the commercial mixture "trixylenyl phosphate."

Photochemical Degradation in the Atmosphere

The potential for direct photochemical degradation of this compound in the atmosphere is considered to be low. This is primarily due to its very low vapor pressure, which is estimated to be around 8.7×10⁻⁶ Pa at 20°C for the commercial mixture. service.gov.uk A low vapor pressure indicates that the compound will exist predominantly in the particulate phase in the atmosphere rather than as a gas.

Substances adsorbed to atmospheric particles are less susceptible to direct photolysis by sunlight. Their atmospheric fate is more likely to be governed by wet and dry deposition, where they are removed from the atmosphere and deposited onto land or water surfaces. While indirect photochemical reactions involving hydroxyl radicals (OH) can occur for particle-bound compounds, specific studies on the atmospheric photochemical degradation of this compound are lacking. Research on other organophosphate esters, such as tricresyl phosphate, has investigated their photochemical reactions in aqueous solutions, but this does not directly translate to their fate in the atmosphere. researchgate.net

Thermal Decomposition Processes

The thermal decomposition of aryl phosphates, including this compound, is a critical process influencing their environmental fate, particularly in high-temperature applications or during waste incineration. Research into related compounds provides insight into the likely decomposition pathways. For aryl phosphates on ferrous surfaces, thermal decomposition is initiated by the cleavage of either the phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bonds. semanticscholar.org This process leads to the removal of the aryl substituents from the central phosphate group, which is a necessary step for the formation of protective iron phosphate films in lubrication applications. semanticscholar.org

While specific studies detailing the thermal decomposition of the this compound isomer are limited, general principles for triaryl phosphates apply. Partial oxidation, which can occur during incomplete combustion, may result in the release of toxic phosphorus oxides. tinaorganic.com In the presence of strong reducing agents, there is also a susceptibility to the formation of highly toxic and flammable phosphine (B1218219) gas. tinaorganic.com Studies on tricresyl phosphate (TCP), a structurally similar aryl phosphate, show that cresol (B1669610) is a primary thermal decomposition product. researchgate.net By analogy, the thermal decomposition of this compound would be expected to yield 2,6-xylenol. The specific conditions, such as temperature, atmosphere (oxidizing vs. inert), and the presence of catalytic surfaces, significantly influence the reaction rates and products. semanticscholar.orgresearchgate.net

Metabolite Formation and Environmental Persistence

Biodegradation of commercial trixylenyl phosphate (TXP) mixtures in activated sludge has been observed to be a slow process. Studies have shown degradation rates of 65% over 14 weeks and only 13% over a 25-week period under specific test conditions. nih.gov This slow rate of degradation suggests a high potential for persistence in the environment. In fact, screening data indicates that trixylenyl phosphate meets the criteria for a persistent, bioaccumulative, and toxic (PBT) substance, highlighting the need for further testing to determine a definitive environmental half-life. service.gov.uk

While specific metabolic pathways for this compound have not been detailed, studies on other triaryl phosphates, such as tri-o-cresyl phosphate (ToCP), offer potential insights. The metabolism of ToCP can involve:

Oxidation of the methyl groups on the cresyl rings.

Dearylation, which is the removal of the cresyl groups, leading to the formation of dicresyl phosphate, cresyl phosphate, and ultimately phosphoric acid. service.gov.uk

Given these pathways, it is plausible that the metabolism of this compound could involve similar hydroxylation of the methyl groups and/or hydrolysis of the ester bonds to form di(2,6-xylenyl)phosphate and mono(2,6-xylenyl)phosphate.

Bioaccumulation and Bioconcentration Research

Potential for Uptake in Aquatic Organisms

The potential for this compound to be taken up and concentrated by aquatic organisms from the surrounding water is a significant environmental concern. This potential is largely governed by the compound's physicochemical properties, particularly its hydrophobicity (tendency to partition from water into lipids), which is indicated by the octanol-water partition coefficient (log Kₒw).

A high log Kₒw value suggests a greater tendency for a chemical to accumulate in the fatty tissues of organisms. Commercial trixylenyl phosphate mixtures have measured log Kₒw values ranging from 5.26 to 5.63, with some estimates for the pure compound being as high as 7.98. service.gov.uk These high values indicate a strong potential for bioaccumulation.

This potential is confirmed by experimental data. A study on a commercial trixylenyl phosphate product reported a high bioconcentration factor (BCF) in fish of approximately 1,900 L/kg. service.gov.uk The BCF is a measure of the extent to which a chemical's concentration in an aquatic organism exceeds its concentration in the ambient water. A BCF of this magnitude is considered significant and confirms that the substance is readily taken up by aquatic life.

Physicochemical Properties of Trixylenyl Phosphate Influencing Bioaccumulation
PropertyReported ValueImplication for Bioaccumulation
Log Kₒw (Octanol-Water Partition Coefficient)5.63 (measured for commercial mixture) service.gov.ukHigh value indicates strong hydrophobicity and a high potential to accumulate in organism tissues.
Bioconcentration Factor (BCF) in fish~1,900 L/kg service.gov.ukHigh measured value confirms significant uptake and concentration from water into fish.
Water Solubility0.11 - 0.89 mg/L service.gov.ukLow solubility is consistent with high hydrophobicity and tendency to partition into biota rather than remain in the water column.

Evidence in Food Webs and Trophic Transfer

Trophic transfer, also known as biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. epa.gov A substance that is persistent, bioaccumulative, and not easily metabolized has the potential to biomagnify. mdpi.com

Currently, there is a lack of direct research evidence documenting the trophic transfer of this compound through specific food webs. However, the compound's known properties provide a strong basis for concern. Its demonstrated persistence and high bioconcentration factor (BCF) are key prerequisites for biomagnification. service.gov.uk

The process begins when organisms at a low trophic level, such as algae or invertebrates, absorb the chemical from the environment. epa.gov When these organisms are consumed by predators at the next trophic level (e.g., small fish), the contaminant is transferred and accumulates in the predator's tissues, often at a higher concentration. This process can continue up the food chain, potentially leading to very high concentrations in top predators. nih.gov Given that this compound has a high BCF in fish, it is highly likely that it will be transferred to predators that consume these fish. service.gov.uk The absence of specific field studies on the trophic magnification factor (TMF) for this compound represents a significant gap in the environmental risk assessment for this compound.

Toxicological Research and Health Effects

Human Health Risk Assessment

Tri(2,6-xylenyl)phosphate, a member of the triaryl phosphate (B84403) ester family, has been the subject of toxicological research to assess its potential risks to human health. These compounds are used as flame retardants, plasticizers, and lubricant additives, leading to potential human exposure longdom.org. The toxicological profile is complex, with concerns centered on neurotoxicity, endocrine disruption, reproductive effects, and genotoxicity longdom.orgnih.gov.

The neurotoxicity of organophosphate compounds is a significant area of concern, with some isomers of tricresyl phosphate (TCP) being well-known neurotoxicants longdom.org. Research into the neurotoxic potential of various TCP isomers and their metabolites aims to understand the structure-activity relationship and the underlying mechanisms of toxicity nih.gov. While much of the historical focus has been on tri-ortho-cresyl phosphate (TOCP), studies are broadening to include other isomers and related compounds like trixylenyl phosphates researchgate.netunh.edu.

The primary mechanism for the delayed neurotoxicity seen with some organophosphates is the inhibition of Neuropathy Target Esterase (NTE) longdom.orgunh.edu. This inhibition, particularly after phosphorylation and a subsequent "aging" process involving the loss of an alkyl or aryl group, is thought to initiate a cascade of events leading to the degeneration of long axons in the peripheral and central nervous systems, a condition known as organophosphate-induced delayed neuropathy (OPIDN) longdom.org. Other proposed mechanisms include alterations of cytoskeletal proteins, calcium imbalance, mitochondrial dysfunction, oxidative stress, and apoptosis longdom.org.

In vitro studies on primary rat cortical neurons have demonstrated that various TCP isomers can decrease neuronal electrical activity after prolonged exposure nih.gov. While acute effects on electrical activity are limited, exposure for 48 hours markedly decreases activity, suggesting a potential for cumulative damage nih.gov.

The neurotoxicity of triaryl phosphates is strongly associated with the presence of a methyl group in the ortho position of the phenyl rings researchgate.netunh.edu. The parent compounds themselves are not typically the ultimate neurotoxic agents. Instead, they undergo metabolic activation by cytochrome P450 enzymes researchgate.net. This process involves hydroxylation of the ortho-methyl group, followed by cyclization to form a highly reactive five-membered ring phosphate ester, a saligenin cyclic phosphate derivative researchgate.netnih.gov.

A key neurotoxic metabolite is 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphorin 2-oxide, also known as cresyl saligenin phosphate (CBDP) researchgate.netnih.gov. This metabolite is a potent inhibitor of esterases, including NTE, which is central to the development of OPIDN unh.eduresearchgate.net. The cyclization product is significantly more toxic than the parent compound researchgate.net. Studies have shown that these cyclic metabolites are not only neurotoxic but also genotoxic, capable of forming DNA adducts nih.gov. The reaction of these saligenin phosphates with nucleosides like guanosine (B1672433) results in the formation of o-hydroxybenzyl adducts, indicating a potential for DNA damage nih.gov.

Key Compounds in Neurotoxicity of Ortho-Substituted Triaryl Phosphates

Compound NameAbbreviationRole in NeurotoxicityMechanism of Action
Tri-ortho-cresyl phosphateTOCPParent compound (pro-neurotoxin) longdom.orgMetabolized to a more toxic cyclic phosphate ester researchgate.net
Cresyl saligenin phosphateCBDPActive neurotoxic metabolite researchgate.netnih.govPotent inhibitor of Neuropathy Target Esterase (NTE) unh.eduresearchgate.net

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body mdpi.commdpi.com. Several organophosphate flame retardants have been identified as potential EDCs nih.gov. They can alter hormone homeostasis, potentially leading to adverse effects on reproductive, developmental, and metabolic health mdpi.comnih.gov.

Specifically, tris(2,6-dimethylphenyl) phosphate (TDMPP), another name for this compound, has demonstrated estrogen-like activity. nih.gov In a mouse model, developmental exposure to TDMPP was found to impair the development of female reproductive functions nih.gov. The study revealed that TDMPP can directly enter the fetal and neonatal brain, leading to the masculinization of sexual dimorphic nuclei in the hypothalamus of female mice nih.gov. This suggests that the compound can interfere with the critical window of sexual differentiation of the brain, a process heavily dependent on hormonal signals nih.gov.

Research on other tricresyl phosphate isomers has also shown endocrine-disrupting effects. In studies using the H295R human adrenocortical carcinoma cell line, various organophosphate flame retardants, including tricresyl phosphate (TCP), were shown to increase the production of both 17β-estradiol (E2) and testosterone (B1683101) nih.gov. These compounds also upregulated the transcription of major steroidogenic genes nih.gov. In zebrafish, exposure to TCP led to significant increases in plasma testosterone and E2 concentrations in females nih.gov. These findings indicate that triaryl phosphates can disrupt hormonal balance by altering steroidogenesis nih.gov.

The potential for reproductive and developmental toxicity is a significant concern for chemicals with endocrine-disrupting activity mdpi.com. Trixylyl phosphate (TXP) is classified as a reproductive toxin that may damage fertility under Regulation (EC) No. 1272/2008 chiron.no.

Studies on related organophosphate esters provide further evidence of these risks. In experiments with Sprague Dawley rats, exposure to triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) during gestation and lactation resulted in reproductive and developmental toxicity nih.govnih.gov. Effects included negative impacts on reproductive performance, reduced numbers of live pups, and decreased pup survival nih.gov. Offspring also showed reduced body weights and delays in pubertal endpoints nih.govresearchgate.net. These studies demonstrate that organophosphate esters can be transferred from mother to offspring during gestation and lactation and that early life stages are sensitive to their effects nih.govnih.gov.

Developmental exposure to tris(2,6-dimethylphenyl) phosphate (TDMPP) in mice resulted in long-term consequences for female reproductive health, including precocious puberty and irregular estrous cycles nih.gov. This further underscores the vulnerability of the developing reproductive system to this specific compound nih.gov.

The impact of triaryl phosphates on fertility is a key aspect of their reproductive toxicity. Trixylyl phosphate is specifically noted for its potential to damage fertility chiron.no. This is supported by findings in animal studies on related compounds. For instance, long-term exposure of zebrafish to tri-m-cresyl phosphate, another TCP isomer, was shown to disrupt fecundity, leading to a decrease in the cumulative number of eggs in females and reduced sperm density and motility in males nih.gov.

Chemicals that interfere with hormonal systems, known as endocrine disruptors, have been linked to reduced fertility nih.govetrnlfertility.com. The estrogen-like action of tris(2,6-dimethylphenyl) phosphate, which impairs the proper development of the female reproductive system and brain structures related to reproductive function, provides a clear mechanism by which it could negatively impact fertility nih.gov.

Summary of Reproductive and Developmental Effects of Triaryl Phosphates

CompoundStudy ModelObserved EffectsReference
Tris(2,6-dimethylphenyl) phosphateMiceImpaired female reproductive function, precocious puberty, irregular estrous cycles nih.gov nih.gov
Trixylyl phosphateRegulatory ClassificationClassified as a reproductive toxin, may damage fertility chiron.no chiron.no
Triphenyl phosphate (TPHP)RatsPerturbed reproductive performance, reduced pup survival, delayed puberty in offspring nih.govnih.gov nih.govnih.gov
Tri-m-cresyl phosphateZebrafishDecreased egg production in females, reduced sperm density/motility in males nih.gov nih.gov

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Research has shown that some neurotoxic triaryl phosphates can be genotoxic nih.gov. The ultimate electrophilic metabolites, the saligenin cyclic phosphates, are capable of forming adducts with DNA nih.gov.

Specifically, 2-phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide, a cyclization product similar to those expected from ortho-substituted triaryl phosphates, was found to be a potent mutagen in the Ames test without needing metabolic activation nih.gov. When incubated with calf thymus DNA, this metabolite formed several adducts, including N-2-(o-hydroxybenzyl)-deoxyguanosine nih.gov. The formation of these DNA adducts demonstrates a clear mechanism for the genotoxicity of these metabolites nih.gov.

While direct studies on the carcinogenicity of this compound are limited, the potential for genotoxicity raises concerns. The ability of its metabolites to form DNA adducts is a significant indicator of carcinogenic potential, as DNA damage is a primary initiating event in carcinogenesis. For other chemicals, such as 2,4,6-trinitrotoluene (B92697) (TNT), mutagenic activity has been observed in Salmonella typhimurium and in the urine of occupationally exposed workers, leading to concerns about its carcinogenicity nih.gov. Similarly, studies on other organophosphorus flame retardants like tris(chloropropyl) phosphate (TCPP) have shown induced genotoxic effects in cultured human lymphocytes at certain concentrations mdpi.com. Although commitments were made to conduct in vitro genotoxicity studies for trixylenyl phosphate under the US HPV program, the results have not been widely reported service.gov.uk.

Effects on Other Organ Systems (e.g., Hepatic, Pulmonary, Renal, Immune)

Limited specific toxicological data is available for this compound regarding its direct effects on various organ systems. However, research on related organophosphate esters (OPEs) provides insights into the potential health concerns associated with this class of compounds. It is important to note that commercial "trixylenyl phosphate" is often a mixture of isomers, and one analysis of commercial products found that the 2,6-isomer was not present service.gov.uk. Therefore, the following findings on other OPEs may not be directly applicable but are presented for context.

Hepatic Effects: Studies on other organophosphate flame retardants have demonstrated potential hepatotoxicity. For instance, tris(2-chloropropyl) phosphate (TCPP) was found to induce oxidative stress in human L02 liver cells, indicated by a significant increase in the production of reactive oxygen species (ROS) researchgate.net. Further analysis showed that TCPP could disturb cell growth, metabolism, and signal transduction in these hepatic cells researchgate.net. Other OPEs, such as isopropylated triphenylphosphate (IPPP) and tris(2-butoxyethyl) phosphate (TBOEP), have also been shown to have adverse effects on HepG2 liver cells, including cytotoxicity and disruption of lipid homeostasis through the autophagy pathway service.gov.uk.

Pulmonary Effects: The respiratory system is a potential target for OPEs, as exposure can occur through inhalation of contaminated air and dust. Research has linked certain OPEs and their metabolites, such as bis(1,3‐dichloro‐2‐propyl) phosphate (BDCPP) and tris(2‐chloroethyl) phosphate (TCEP), to impaired lung function and airway remodeling nih.gov. In animal models, exposure to compounds like tri‐n‐butyl phosphate (TnBP) and tris(2‐butoxyethyl) phosphate (TBEP) has been reported to cause lung injury through increased oxidative stress nih.gov. Furthermore, inorganic phosphate itself has been shown to induce inflammation in bronchial epithelium, a response that is exacerbated by cigarette smoke extract nih.gov.

Renal Effects: The kidneys are crucial for filtering waste from the blood, and some evidence suggests they may be susceptible to damage from organophosphates. High loads of inorganic phosphate can lead to acute phosphate nephropathy, a condition characterized by the deposition of calcium phosphate crystals in the renal tubules who.int. Metabolites of certain OPEs have been associated with deteriorating renal function in patients with chronic kidney disease nih.gov. Studies using human kidney cell lines have shown that tris(1,3-dichloro-2-propyl)phosphate (TDCPP) can inhibit cell growth at low concentrations and induce toxicity at higher concentrations, with evidence suggesting that oxidative stress plays a role in this toxicity researchgate.net.

Immune Effects: The immune system can also be affected by exposure to organophosphorus compounds. For example, subchronic exposure to tri-ortho-cresyl phosphate (TOCP), a well-studied OPE, has been shown to reduce T-cell populations in mice, suggesting systemic immunotoxicity that could compromise immune function service.gov.ukmdpi.com. The TOCP metabolite, cresyl saligenic phosphate (CBDP), was found to inhibit lymphocyte proliferation in vitro service.gov.ukmdpi.com. Other OPEs have also been implicated in potential immunosuppression by affecting macrophage functions like adhesion and phagocytosis service.gov.uk.

Metabolic Transformation Pathways and Enhanced Toxicity of Metabolites

The metabolic fate of this compound has not been specifically detailed in the available scientific literature. However, the metabolism of other triaryl phosphates, such as tricresyl phosphate (TCP) and triphenyl phosphate (TPHP), has been studied and provides a likely model for its transformation in vivo.

Generally, triaryl phosphates undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver nih.gov. This process often involves hydroxylation of one of the aryl groups. For certain isomers of tricresyl phosphate, this metabolic activation is a critical step in exerting their neurotoxic effects. For example, tri-ortho-cresyl phosphate (ToCP) is metabolized to a highly toxic cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP) nih.gov. This metabolite is a potent inhibitor of esterase enzymes, leading to organophosphate-induced delayed neuropathy (OPIDN) nih.gov. It has been demonstrated that mono-ortho isomers of TCP are even more toxic than the tri-ortho isomer due to this metabolic activation nih.gov.

Following the initial CYP450-mediated oxidation, the resulting hydroxylated metabolites can undergo further Phase II conjugation reactions. Studies on triphenyl phosphate (TPHP), for instance, have shown that its hydroxylated metabolites can conjugate with glutathione (B108866) (GSH) to form S-conjugates, which are then excreted researchgate.net. It is plausible that this compound follows similar metabolic pathways, being transformed in the liver to hydroxylated and potentially more toxic metabolites, which are then detoxified and eliminated through conjugation. However, without specific studies on the 2,6-xylenyl isomer, it is unknown if its metabolites possess the enhanced toxicity seen with ortho-substituted cresyl phosphates.

Ecological Risk Assessment

Ecotoxicity in Aquatic and Terrestrial Organisms

The ecological risk of this compound is not well-defined due to a lack of specific studies on this isomer. However, an environmental risk evaluation for commercial trixylenyl phosphate (CAS no. 25155-23-1) by the UK Environment Agency provides some relevant data, although it is crucial to reiterate that the 2,6-isomer was reportedly absent from the analyzed mixtures service.gov.uk.

The report suggests that trixylenyl phosphate meets the screening criteria for a persistent, bioaccumulative, and toxic (PBT) substance service.gov.uk. It has a relatively high predicted bioconcentration factor (BCF) in fish of around 1,900 L/kg, indicating a significant potential for accumulation in aquatic life service.gov.uk.

Aquatic Ecotoxicity: Limited acute toxicity data is available for the trixylenyl phosphate mixture.

Fish: A study on fish showed no adverse effects at concentrations exceeding the substance's water solubility service.gov.uk.

Invertebrates: No acute toxicity data were available for freshwater invertebrates. However, a 96-hour LC50 of 1.9 mg/L was determined for the brackish water copepod Nitocra spinipes service.gov.uk.

Algae: A 4-hour study on algae showed no effects at concentrations above the water solubility limit service.gov.uk.

The table below summarizes the available aquatic toxicity data for the commercial trixylenyl phosphate mixture.

Organism GroupSpeciesEndpointValue (mg/L)Exposure DurationReference
FishNot specifiedNo Observed Effect Concentration (NOEC)> Water Solubility- service.gov.uk
InvertebrateNitocra spinipes (Copepod)LC501.996 hours service.gov.uk
AlgaeNot specifiedNo Observed Effect Concentration (NOEC)> Water Solubility4 hours service.gov.uk

Terrestrial Ecotoxicity: There is a lack of specific studies on the effects of this compound on terrestrial organisms. The UK report notes that no risk characterization could be performed for secondary poisoning due to an inadequate mammalian toxicity dataset. However, it predicts that the substance could be taken up from the soil by worms, suggesting a potential route of entry into terrestrial food chains service.gov.uk.

Advanced Analytical and Methodological Research

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the separation and quantification of Tri(2,6-xylenyl)phosphate from various matrices. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the specific isomers of interest.

Gas chromatography (GC) is a highly effective technique for the determination of phosphate (B84403) esters in environmental samples and technical products. nih.gov For enhanced selectivity and sensitivity towards phosphorus-containing compounds like this compound, GC systems are often equipped with specialized detectors.

The Flame Photometric Detector (FPD) is a phosphorus-specific detector commonly used for this purpose. d-nb.inforesearchgate.net It offers high selectivity for phosphorus and sulfur-containing compounds, making it ideal for analyzing complex samples where matrix interference is a concern. The FPD operates by decomposing the sample in a hydrogen-rich flame and measuring the light emitted from the chemiluminescent reactions of phosphorus species (at ~526 nm). Another option is the Nitrogen-Phosphorus Detector (NPD), which is also highly sensitive to phosphorus-containing compounds and provides a low background signal, further enhancing detection limits. researchgate.net

The general procedure involves extraction of the analyte, followed by direct injection into the GC system. The separation is typically achieved on a capillary column, although, as discussed later, complete separation of all isomers can be challenging. nih.gov

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful platform for the analysis of organophosphate flame retardants. researchgate.net Techniques like Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS) offer high selectivity and sensitivity for the detection of these compounds in matrices such as water. researchgate.net This method is often preferred over GC as it is more amenable to the use of deuterated internal standards and can suffer from less unfavorable fragmentation. researchgate.net

However, the analysis of phosphate compounds by LC-MS is not without its challenges. A significant issue can be severe peak tailing caused by the interaction between the phosphate residues in the analyte and the stainless steel components of the LC system, such as tubing and the electrospray ionization (ESI) capillary. nih.gov In conventional High-Performance Liquid Chromatography (HPLC), this issue is often mitigated by the use of phosphoric acid or phosphate buffers in the mobile phase. nih.gov These buffers are non-volatile and thus generally avoided in LC-MS applications, as they can precipitate in and contaminate the mass spectrometer source. nih.govsigmaaldrich.com This makes the interaction between the phosphate compound and the stainless steel more prominent, leading to poor peak shapes. nih.gov A potential solution is to treat the stainless steel parts with phosphoric acid prior to analysis, which can dramatically improve peak profiles even when using non-phosphate mobile phases suitable for MS. nih.gov

A primary analytical challenge associated with trixylenyl phosphate (TXP) is its complex isomeric nature. Commercial TXP is not a single compound but a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials) that can contain over 50 different constituents. chiron.no It is produced from the reaction of phosphorus oxychloride with xylenols, which are themselves a distillation fraction containing various dimethylphenol and ethyl phenol (B47542) isomers. chiron.no This results in a complex mixture of numerous triaryl phosphate isomers that are difficult to analyze and separate. chiron.no

Even with high-resolution capillary columns in gas chromatography, the separation of related isomers in products like TXP is difficult. nih.gov Chromatograms of commercial TXP products are often highly complex, making the identification of individual components challenging. service.gov.uk Studies on commercial TXP products have identified several xylenol isomers after hydrolysis, but the 2,6-isomer was reported as not being present in the specific products analyzed. chiron.noservice.gov.uk The complexity arises from the many possible combinations of different dimethylphenol isomers on the phosphate ester. researchgate.net

Table 1: Xylenol Isomer Composition in Commercial Trixylenyl Phosphate Products After Hydrolysis This table summarizes findings from an analysis of two commercial TXP products. The exact composition can vary between manufacturers and batches.

IsomerOrder of Abundance
2,5-xylenol1
2,3-xylenol2
3,5-xylenol3
2,4-xylenol4
3,4-xylenol5
2,6-xylenolNot Detected
Source: Adapted from Nobile et al. (1980) as cited in UK Environmental Agency reports. service.gov.uk

This inherent complexity makes the quantification of specific isomers, such as this compound, exceptionally difficult. Analytical methods often quantify the total "trixylenyl phosphate" content or a limited number of identified isomers rather than providing a complete isomeric breakdown. service.gov.uk

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and for investigating its degradation pathways.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful non-destructive techniques for analyzing trixylenyl phosphate. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of a phosphate compound is characterized by strong absorptions related to the phosphate group. Key vibrations include the P=O stretching and P-O-C stretching modes. The interpretation of these spectra is based on analyzing the vibrations of the [PO₄]³⁻ tetrahedron. nih.gov The positions of the bands associated with P-O vibrations provide structural information. nih.gov For aryl phosphates, these characteristic bands can be used for identification and to study interactions, such as those with diluents, by observing shifts in the phosphoryl (P=O) group frequency. josorge.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly using ¹H, ¹³C, and ³¹P nuclei, provides detailed structural information. However, the analysis is complicated by the presence of numerous isomers in technical mixtures, which can result in at least 19 different compounds due to various combinations of dimethylphenol isomers, each with a different chemical shift. researchgate.net

³¹P NMR is especially useful for studying the degradation of trixylenyl phosphate. researchgate.net Degradation mechanisms such as hydrolysis can be monitored by observing changes in the ³¹P NMR spectrum. For example, the hydrolysis of the ester leads to the formation of acidic phosphate species, which can be detected by new signals in the spectrum. researchgate.net A study on aged trixylenyl phosphate samples with varying acid numbers showed that as the acid number increased (indicating degradation), new groups of signals appeared in the ³¹P NMR spectrum, confirming that hydrolysis of the parent substance was a primary degradation pathway. researchgate.netresearchgate.net

Table 2: Example of ³¹P NMR Chemical Shifts for Fresh and Degraded Trixylenyl Phosphate

Sample ConditionAcid Number (mg KOH/g)³¹P NMR Chemical Shift (ppm)Interpretation
Fresh Oil0.0066-17.28, -17.09Signals of primary isomers
Aged (from turbine)3.0-17.28, -17.09 and -1.0 to 1.0Presence of original esters and new signals indicating hydrolysis products
Source: Data derived from a study on fire-resistant turbine oil based on trixylenyl phosphate. researchgate.net

Mass spectrometry, often coupled with a chromatographic separation step (GC-MS or LC-MS), is essential for the identification and structural confirmation of this compound. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which serves as a molecular fingerprint. For tris(dimethylphenyl) phosphates, such as this compound, the expected molecular weight corresponds to an m/z of 410. chiron.no

The fragmentation pathways of organophosphorus flame retardants (OPFRs) under mass spectrometry have been studied in detail. nih.gov Aromatic OPFRs, like trixylenyl phosphate, exhibit characteristic fragmentation patterns. Upon collision-induced dissociation, they typically undergo cleavage of the P-O-C bond. Common fragmentation pathways involve the sequential loss of the aryl or substituted aryl groups.

For aromatic OPFRs, characteristic fragment ions are produced that can be used for identification during screening. Unlike alkyl OPFRs that commonly produce a stable [H₄PO₄]⁺ ion (m/z 98.9845), aromatic OPFRs generate different characteristic fragments depending on the substituents. nih.gov

Table 3: Common Fragmentation Ions for Aromatic Organophosphorus Esters

Ionm/zDescription
[C₆H₈PO₄]⁺175.0155Characteristic fragment from phenyl phosphate structures
[C₁₂H₁₂PO₄]⁺251.0465Characteristic fragment from diphenyl phosphate structures
[C₁₂H₈]⁺152.0620Biphenylene radical cation, formed after loss of the phosphate group
Source: Adapted from studies on OPFR fragmentation. nih.gov

The specific fragmentation pattern of this compound would involve the loss of 2,6-dimethylphenoxy radicals or 2,6-dimethylphenol, leading to characteristic daughter ions that confirm the structure of the original molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of these fragments, further increasing the confidence in identification. nih.gov

Sample Preparation and Quality Control in Environmental and Biomonitoring Studies

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation protocols. These methods are designed to efficiently extract the target analyte from the sample, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis. Quality control measures are integral throughout this process to ensure data reliability and prevent erroneous results.

The selection of an extraction technique for this compound is contingent on the sample matrix. Common methods applied to organophosphate flame retardants (OPFRs) include ultrasound-assisted extraction and liquid-liquid extraction.

Ultrasound-Assisted Extraction (UAE): This technique is frequently employed for solid samples such as dust, sediment, and soil. The sample is immersed in a suitable solvent, and ultrasonic waves are applied to create acoustic cavitation, which disrupts the sample matrix and enhances the transfer of the analyte into the solvent. For instance, in the analysis of OPFRs in house dust, samples can be extracted using a solvent mixture like n-hexane/acetone (3:1, v/v) in an ultrasonic bath. nih.gov This method is often preferred because it is relatively fast and requires a smaller volume of organic solvents compared to other techniques like Soxhlet extraction. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): LLE is a conventional method used for aqueous samples, such as wastewater. It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction depends on the affinity of this compound for the organic solvent.

The table below compares common extraction techniques applicable to the analysis of organophosphate flame retardants like this compound.

TechniquePrincipleTypical MatricesAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to enhance solvent penetration into the sample matrix.Dust, Soil, SedimentFast, Reduced solvent consumption.May have lower extraction efficiency for some complex matrices.
Liquid-Liquid Extraction (LLE) Partitions analyte between two immiscible liquid phases (e.g., water and an organic solvent).Water, WastewaterSimple, Inexpensive equipment.Can be labor-intensive, May form emulsions.
Accelerated Solvent Extraction (ASE) Uses elevated temperatures and pressures to increase extraction efficiency and speed.Solid and semi-solid samplesFast, Automated, Low solvent use.High initial equipment cost.
Soxhlet Extraction Continuous extraction of a solid sample with a distilled solvent.Soil, Sediment, BiotaExhaustive extraction, Well-established.Time-consuming, High solvent consumption.

Following extraction, the resulting extract often contains co-extracted substances that can interfere with instrumental analysis. Clean-up methodologies are employed to remove these interferences.

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective clean-up technique. longdom.org It involves passing the sample extract through a cartridge packed with a solid adsorbent (the stationary phase). longdom.org The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a different solvent. longdom.org For multiclass pollutants including OPFRs, hydrophilic-lipophilic balanced (HLB) sorbents are effective as they can capture compounds across a wide range of polarities. nih.gov Other commonly used sorbents include silica (B1680970) gel, C18, and Florisil, which are effective at removing lipids and other polar interferences from fatty samples. mdpi.com

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly useful for removing large molecules, such as lipids and polymers, from sample extracts. The extract is passed through a column containing a porous gel. Larger molecules are excluded from the pores and elute quickly, while smaller molecules like this compound diffuse into the pores and elute later, allowing for effective separation.

Activated Charcoal: Activated charcoal can be used as an adsorbent for the removal of phosphate compounds. researchgate.netresearchgate.net Its high porosity and surface area allow it to adsorb various organic molecules. In some applications, activated carbon fiber loaded with metal oxides has been shown to be an effective adsorbent for phosphate removal from water, which could potentially be adapted for sample clean-up. nih.gov

The table below outlines common clean-up sorbents and their primary applications in the analysis of OPFRs.

Clean-up Method/SorbentPrinciple of SeparationTarget Interferences Removed
Solid-Phase Extraction (Silica/Florisil) Adsorption chromatography based on polarity.Polar compounds, Lipids. mdpi.com
Solid-Phase Extraction (C18) Reversed-phase partitioning based on hydrophobicity.Nonpolar compounds, Lipids.
Gel Permeation Chromatography (GPC) Size exclusion.Macromolecules (Lipids, Proteins, Polymers).
Activated Charcoal Adsorption based on high surface area.Organic impurities, Pigments, Phosphate compounds. researchgate.netresearchgate.net

Background contamination is a significant challenge in the trace analysis of ubiquitous compounds like OPFRs. Contamination can arise from various sources, including laboratory air, equipment, solvents, and reagents.

To address this, stringent quality control procedures are essential. These include the analysis of procedural blanks, which are "dummy" samples that undergo the entire extraction and clean-up process without the initial sample matrix. Analysis of these blanks helps to identify and quantify any contamination introduced during the analytical procedure. researchgate.net If contamination is detected in the blanks, the levels found can be subtracted from the sample results, or the entire batch of samples may need to be re-processed after identifying and eliminating the source of contamination. Regular cleaning of laboratory equipment and using high-purity solvents are critical steps to minimize background levels.

New Approach Methodologies (NAMs) in Toxicity Assessment

New Approach Methodologies (NAMs) refer to a range of non-animal testing methods, including in vitro, in silico, and in chemico approaches, that provide insights into the potential toxicity of chemicals. mdpi.comnih.gov These methods are gaining prominence in toxicology to reduce reliance on animal testing and to provide more mechanistically relevant data for human health risk assessment. mdpi.comnih.gov

The toxicity assessment of OPFRs, including this compound, is increasingly utilizing NAMs to understand cellular and molecular effects. mdpi.com

In Vitro Models: These models use cell cultures to study the effects of chemical exposure under controlled laboratory conditions. mdpi.com By selecting specific cell lines, researchers can model organ-specific effects, such as neurotoxicity or hepatotoxicity, providing insights into potential impacts in a living organism. mdpi.com A variety of assays can be performed on these cell cultures to assess cytotoxicity, genotoxicity, and other mechanisms of toxicity.

Omics Technologies: Technologies such as transcriptomics, proteomics, and metabolomics allow for a broad analysis of molecular changes within cells or tissues following chemical exposure. mdpi.comdfg.de These techniques can detect subtle molecular alterations that traditional toxicity assays might miss, helping to identify toxicity mechanisms and improve the accuracy of risk assessments. mdpi.com

Computational Methods (in silico toxicology): These methods use computer models to predict the toxicity of chemicals based on their structure and physicochemical properties. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate chemical structure with biological activity to predict the toxicity of untested chemicals. nih.gov These computational tools are valuable for prioritizing chemicals for further testing and minimizing the need for animal studies. nih.gov

New Approach MethodologyDescriptionApplication to this compound Assessment
In Vitro Models Use of cell cultures to assess cellular responses to chemical exposure. mdpi.comTo investigate potential cytotoxicity, neurotoxicity, or endocrine disruption without using animal testing.
Omics Technologies High-throughput analysis of genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics). mdpi.comTo identify molecular pathways perturbed by exposure and understand mechanisms of action.
Computational Methods Use of computer models (e.g., QSAR) to predict toxicity from chemical structure. researchgate.netnih.govTo estimate potential toxicity, guide further testing, and reduce reliance on animal experiments.

Biomonitoring involves measuring a chemical or its metabolites in biological samples (e.g., urine, blood) to assess human exposure. For non-persistent compounds like many OPFRs, which are metabolized and excreted relatively quickly, urine is the preferred matrix.

The development of a biomonitoring strategy for this compound would involve identifying its major urinary metabolites. For other aryl phosphate esters like Triphenyl phosphate (TPP), the primary metabolite detected in urine is Diphenyl phosphate (DPP). nih.govnih.goveuropa.eu Similarly, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is measured via its metabolite, Bis(1,3-dichloro-2-propyl) phosphate (BDCPP). nih.govnih.gov Studies have shown that urinary concentrations of these metabolites can be variable but are generally reliable for ranking individuals' exposure levels over time. nih.govnih.gov

A successful biomonitoring strategy for this compound would require:

Metabolite Identification: Characterizing the primary metabolites formed after human exposure. This would likely involve identifying hydroxylated derivatives or the corresponding diester, Di(2,6-xylenyl)phosphate.

Analytical Method Development: Creating a sensitive and specific analytical method, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify these metabolites in urine.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent compound to correctly interpret the timing and meaning of urinary metabolite concentrations.

Validation: Conducting studies to assess the temporal reliability of the urinary biomarker and its correlation with external exposure sources. nih.gov

Regulatory and Risk Management Research

Development of Environmental Quality Standards and Guidelines

The establishment of environmental quality standards (EQS) and guidelines is a critical step in managing the potential risks associated with chemical contaminants. For tri(2,6-xylenyl)phosphate and related OPFRs, this process is complex due to the substance often being part of a mixture of isomers known as trixylyl phosphate (B84403) (TXP). service.gov.ukchiron.no Commercial TXP is considered a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), which complicates the development of standards for individual isomers. chiron.no

Regulatory and scientific bodies use various approaches to derive advisory values and legal standards. In the Netherlands, for instance, Environmental Risk Limits (ERLs) are developed for substances, including Maximum Permissible Concentrations (MPC) and Negligible Concentrations (NC), which are derived from ecotoxicological data. rivm.nl These ERLs serve as the scientific basis for setting legally binding EQS for water, soil, and sediment. rivm.nl

In Canada, water quality guidelines for nutrients like phosphorus follow a framework-based approach. This involves using a tiered system with predefined 'trigger ranges' based on the reference trophic status of a particular water body. ccme.ca If phosphorus concentrations exceed the upper limit of the trigger range, a more detailed assessment is initiated to manage potential ecological impacts. ccme.ca

An environmental risk evaluation for commercial trixylenyl phosphate in the UK highlighted that the substance meets the screening criteria for a persistent, bioaccumulative, and toxic (PBT) substance. service.gov.uk Such a classification has significant implications for regulatory control and underscores the need for stringent environmental standards. However, the report also noted that the specific 2,6-isomer was not detected in the analyzed commercial products, which were composed of other isomers like 2,5-, 2,3-, and 3,5-xylenol phosphates. service.gov.uk This highlights the challenge of setting standards for a specific isomer versus the commercial mixture.

Table 1: Approaches to Environmental Guideline Development

Guideline/Framework Issuing Body/Region Description Relevant Compounds
Environmental Risk Limits (ERLs) Netherlands Derives advisory values like Maximum Permissible Concentration (MPC) and Negligible Concentration (NC) from ecotoxicological data to set legal standards. rivm.nl Various phosphate esters. rivm.nl
Water Quality Guidelines Framework Canada (CCME) Uses a tiered approach with 'trigger ranges' based on trophic status to manage nutrient inputs like phosphorus. ccme.ca Phosphorus. ccme.ca

Risk Assessment Models and Frameworks for this compound and Related OPFRs

Risk assessment for OPFRs involves evaluating their potential hazards and the extent of exposure to both humans and the environment. nih.gov Given the concerns about their toxicity, research has focused on refining risk assessment frameworks, including the use of New Approach Methodologies (NAMs) that aim to reduce reliance on animal testing. mdpi.comnih.gov

NAMs encompass a range of techniques, including in vitro models, omics technologies (genomics, transcriptomics, etc.), and computational methods, to provide insights into the cellular and molecular effects of OPFR exposure. nih.govscilit.com These methods are crucial for understanding the potential for OPFRs to disrupt various organ systems. researchgate.net

A common framework for ecological risk assessment is the use of a risk quotient (RQ). frontiersin.orgresearchgate.net The RQ is calculated by dividing the measured or predicted environmental concentration (MEC or PEC) of a substance by the predicted no-effect concentration (PNEC). frontiersin.org

RQ = MEC / PNEC

The resulting value helps to classify the level of risk, with an RQ greater than 1 typically indicating a potential for adverse effects, triggering further investigation or regulatory action. frontiersin.org For example, a risk assessment of 15 OPFRs in the Ili River basin used the RQ method to determine that the ecological risk was at a moderate to low level. researchgate.net

The risk assessment process for trixylenyl phosphate, as conducted by the UK's Environment Agency, utilized the European Technical Guidance Document. service.gov.uk This comprehensive framework involves assessing emissions from production and use, predicting environmental concentrations in various compartments (water, sediment, soil), and comparing these with no-effect concentrations to identify potential risks. service.gov.uk The assessment for trixylenyl phosphate identified potential risks for surface water, sediment, and soil compartments related to its production and blending. service.gov.uk

Table 2: Key Components of OPFR Risk Assessment Frameworks

Component Description Example Application
New Approach Methodologies (NAMs) Use of in vitro models, omics, and computational tools to assess toxicity without animal testing. mdpi.com Investigating cellular and molecular effects of OPFRs on various organ systems. nih.gov
Risk Quotient (RQ) A ratio of environmental concentration to the no-effect concentration used to quantify ecological risk. frontiersin.org Assessing the risk of tris(2-chloroethyl) phosphate (TCEP) to freshwater organisms. frontiersin.org
Environmental Fate Modeling Predicting the distribution and persistence of a chemical in different environmental compartments (air, water, soil, sediment). service.gov.uk The UK's risk assessment of trixylenyl phosphate predicted its distribution and identified compartments at risk. service.gov.uk

| Exposure Assessment | Quantifying the extent of contact of human populations and ecosystems with the chemical. nih.gov | Studies measure OPFRs in indoor dust and air to evaluate long-term human exposure. mdpi.com |

Policy Implications and Regulatory Responses

The scientific evidence of the widespread presence and potential toxicity of OPFRs has led to various regulatory responses and policy discussions globally. A significant concern is the phenomenon of "regrettable substitution," where a banned chemical (like a PBDE) is replaced by another that is later found to have similar or different, but still significant, hazards. nih.govtechnologynetworks.com

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a primary driver of chemical management. mdpi.com Under REACH, some OPFRs, such as TCEP and TDCPP, are restricted due to concerns about their persistence, bioaccumulation, and health risks. mdpi.comnih.gov Furthermore, commercial trixylyl phosphate (TXP) has a harmonized classification under the CLP Regulation (EC) No 1272/2008 as a reproductive toxin (Repr. 1B), meaning it may damage fertility. chiron.no This classification triggers stringent regulatory requirements for its use and handling.

In Australia, an evaluation of cresyl and xylyl phosphates by the Australian Industrial Chemicals Introduction Scheme (AICIS) noted a potential concern for the environment based on high ecotoxicity and the potential to affect the endocrine system of aquatic organisms. industrialchemicals.gov.au Such evaluations inform future regulatory decisions.

The slow pace of regulation for the large number of OPFRs in use is a major policy challenge. nih.gov Some researchers and advocacy groups have called for more immediate and comprehensive action, including international efforts to reduce and eventually eliminate the production and use of the most problematic OPEs. technologynetworks.com The classification of trixylenyl phosphate as meeting the PBT screening criteria in the UK further emphasizes the need for proactive regulatory responses to prevent long-term environmental harm. service.gov.uk

Research on Safer Alternatives and Sustainable Practices

In response to the environmental and health concerns associated with OPFRs, significant research is underway to develop safer alternatives and promote more sustainable fire safety solutions. nih.gov The focus is shifting from simple chemical substitution to a more holistic approach that includes green chemistry principles and innovative material design. nih.govbrbs.nl

One promising area is the development of flame retardants from renewable, bio-based feedstocks. Materials being investigated include:

Plant-derived polymers: Cellulose and lignin, which are abundant biopolymers, can be chemically modified to impart flame retardant properties. nih.gov

Natural compounds: Phytic acid, found in plant seeds, is being explored as a building block for bio-derived flame retardants. nih.gov

Modified biopolymers: Researchers have successfully modified materials like wheat starch, wheat protein, and tannin with phosphate salts to create effective, sustainable flame retardants. bohrium.com

Another approach involves the computer-aided design of less hazardous chemicals. By using quantitative structure-activity relationship (QSAR) models, researchers can predict the environmental properties of new molecules, such as biodegradability, and design alternatives that are less persistent and toxic. brbs.nl

Beyond chemical alternatives, there is a growing emphasis on sustainable practices in product design. This includes strategies to reduce the inherent flammability of products, thereby eliminating the need for additive flame retardants altogether. nih.gov For example, redesigning electronics to house power sources externally can reduce heat buildup and the need for flame retardants in the casing. nih.gov Minerals like sepiolite (B1149698) and vermiculite (B1170534) are also being used to create fire-retardant coatings with lower environmental impact. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound -
Organophosphate flame retardants OPFRs
Polybrominated diphenyl ethers PBDEs
Trixylyl phosphate TXP
Tris(2-chloroethyl) phosphate TCEP
Tris(1,3-dichloro-2-propyl)phosphate TDCPP
Tris(iso-butyl) phosphate TiBP
Cellulose -
Lignin -
Phytic acid -
Wheat starch -
Wheat protein -
Xylan -
Tannin -
Sepiolite -
Vermiculite -
Isopropylated Triphenyl Phosphate IPPP

Future Research Directions and Emerging Issues

Understanding Long-Term Exposure Effects and Chronic Toxicity

Current knowledge regarding the long-term effects and chronic toxicity of Tri(2,6-xylenyl)phosphate is limited, necessitating further investigation. While studies on commercial trixylenyl phosphate (B84403) (TXP) mixtures indicate a low potential for acute toxicity, significant data gaps remain for deriving a no observed adverse effect level (NOAEL) for repeated or long-term exposure. service.gov.uk The neurotoxic potential of some OPEs is a primary concern. nih.gov For instance, certain triaryl phosphate esters are known to cause organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au The neurotoxicity of TXP formulations appears to be dependent on the presence of ortho-alkylated phenols as impurities and may only manifest at very high exposure levels. industrialchemicals.gov.au Purified dimethylphenyl isomers, including presumably the 2,6-isomer, have not been found to cause neurotoxicity in studies on hens. industrialchemicals.gov.au However, the potential for chronic effects, including reproductive toxicity, remains an area of active concern, with TXP being classified as a substance that may damage fertility. chiron.noindustrialchemicals.gov.au

Comprehensive Assessment of Metabolite Formation and Toxicity

The metabolism of triaryl phosphates is a critical factor in determining their toxicity. For example, the metabolism of tri-o-cresyl phosphate (ToCP) can lead to the formation of neurotoxic metabolites. wikipedia.orgservice.gov.uk The metabolic pathways of this compound are not as well-defined. Generally, triaryl phosphates can be metabolized through processes like hydroxylation of the aryl groups followed by further oxidation, as well as dearylation, leading to the formation of various phosphate and phenolic products. service.gov.uk Understanding the specific metabolites formed from this compound and their individual toxicological profiles is essential for a complete risk assessment. The rate and pathways of metabolism can vary significantly between different species and even individuals, influencing susceptibility to toxic effects. wikipedia.org Future research should focus on identifying these metabolites and evaluating their potential for neurotoxicity and other chronic health effects.

Fate and Effects of Secondary Organophosphate Esters (SOPEs)

The environmental degradation of parent OPEs like this compound can lead to the formation of secondary organophosphate esters (SOPEs). These degradation products, such as diaryl phosphates, can be more water-soluble and exhibit different toxicological properties than the parent compound. nih.gov Triaryl phosphates are known to degrade in the environment, particularly under alkaline conditions, through hydrolysis. nih.gov While the biodegradability of triaryl phosphates generally decreases with more complex alkyl substitutions on the phenyl rings, biodegradation can still occur. nih.gov The persistence and potential for bioaccumulation of these SOPEs are key areas for future research. Currently, trixylenyl phosphate is considered to meet the screening criteria for a persistent, bioaccumulative, and toxic (PBT) substance, highlighting the need to understand the complete lifecycle of these compounds in the environment. service.gov.uk

Advanced Computational Modeling and Simulation Studies

Advanced computational modeling and simulation offer powerful tools to predict the toxicological properties and environmental fate of compounds like this compound. These in silico methods can help fill data gaps where experimental studies are lacking. For instance, quantitative structure-activity relationship (QSAR) models can be used to estimate properties such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), which are crucial for predicting environmental distribution. service.gov.uk Computational tools can also model the interaction of OPEs and their metabolites with biological targets, such as enzymes like acetylcholinesterase, to predict potential neurotoxic effects. wikipedia.org These models can aid in prioritizing chemicals for further toxicological testing and in understanding the mechanisms of toxicity.

Bridging the Gap between In Vitro/In Vivo Data and Human Health Outcomes

Translating findings from laboratory studies to predict human health outcomes is a significant challenge in toxicology. In vitro studies using cell lines can provide valuable information on cellular mechanisms of toxicity, such as cytotoxicity, genotoxicity, and oxidative stress. nih.govresearchgate.net In vivo studies in animal models are essential for understanding systemic effects, including neurotoxicity and reproductive toxicity. industrialchemicals.gov.au However, extrapolating these findings to humans requires careful consideration of species differences in metabolism and sensitivity. Future research should focus on developing and validating integrated approaches that combine data from in vitro assays, animal studies, and human exposure monitoring. This will allow for a more accurate assessment of the risks posed by this compound to human health. The use of high-throughput screening and computational systems biology can help to integrate diverse data streams and build predictive models of human toxicity. amazonaws.com

Development of Novel Remediation Strategies for Environmental Contamination

The widespread presence of OPEs in various environmental compartments, including water and soil, necessitates the development of effective remediation strategies. cdc.govnih.gov Current research is exploring various approaches, including biological, chemical, and physical methods for the removal and degradation of these contaminants. nih.gov Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. cdc.gov However, the degradation of complex OPEs can be slow, especially in soil where factors like adsorption to organic matter can limit their bioavailability. nih.gov Advanced oxidation processes and other chemical treatments are also being investigated. cdc.gov Future efforts should focus on developing sustainable and cost-effective remediation technologies tailored to the specific properties of compounds like this compound and their degradation products.

Q & A

Q. What are the critical physicochemical properties of Tri(2,6-xylenyl)phosphate (TXP) for environmental fate studies?

TXP’s environmental behavior is influenced by its log octanol-water partition coefficient (log KOW = 7.98), water solubility (2.06×10<sup>−8</sup> mg/L), and vapor pressure (4.00×10<sup>−4</sup> mm Hg). These parameters determine its partitioning into sediment, bioaccumulation potential, and resistance to hydrolysis. Experimental validation using shake-flask methods for log KOW and gas-purge techniques for vapor pressure is recommended .

Q. How can TXP be reliably quantified in environmental matrices using chromatographic techniques?

Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is effective, particularly when using capillary columns coated with polar stationary phases (e.g., 2,4-xylenyl phosphate analogs). Calibration requires certified standards (e.g., triphenyl phosphate analogs) and internal standards (e.g., deuterated TXP) to correct for matrix effects. Data analysis should include linear regression (R² > 0.99) and error propagation calculations for precision .

Q. What synthetic routes are reported for TXP, and how can purity be validated?

TXP is synthesized via esterification of 2,6-xylenol with phosphorus oxychloride. Post-synthesis purification involves recrystallization or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) to assess impurities. Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in TXP’s observed vs. predicted bioaccumulation factors?

Discrepancies may arise from differences in test organisms (e.g., lipid content in fish vs. invertebrates) or environmental conditions (pH, temperature). Use standardized OECD Test Guideline 305 for bioaccumulation studies, with controlled lipid normalization and sediment-water partitioning assays. Compare results with quantitative structure-activity relationship (QSAR) models, adjusting for TXP’s high log KOW and low solubility .

Q. What experimental protocols mitigate thermal degradation artifacts during TXP analysis?

TXP’s thermal stability under GC conditions should be confirmed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). If decomposition occurs, switch to liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization. For combustion studies, use pyrolysis-GC-MS to identify decomposition products (e.g., phosphorus oxides) and assess inhalation hazards .

Q. How can in vitro models elucidate TXP’s neurotoxic mechanisms compared to structurally similar organophosphates?

Utilize SH-SY5Y neuronal cells to assess acetylcholinesterase (AChE) inhibition and oxidative stress markers (e.g., glutathione depletion). Compare dose-response curves with triphenyl phosphate (log KOW = 4.72) to evaluate hydrophobicity-driven toxicity differences. Include positive controls (e.g., chlorpyrifos) and validate findings with in vivo zebrafish assays .

Q. What advanced statistical methods are suitable for analyzing TXP’s synergistic effects in mixed contaminant exposures?

Apply factorial design experiments to evaluate interactions with co-occurring pollutants (e.g., microplastics). Use multivariate regression and principal component analysis (PCA) to disentangle synergistic vs. additive effects. Publicly available datasets (e.g., EPA’s ECOTOX) can contextualize findings against legacy pollutants .

Methodological Resources

  • Analytical Standards : Use certified reference materials (CRMs) from Sigma-Aldrich or NIST for calibration .
  • Toxicity Testing : Follow OECD guidelines for ecotoxicological assays and leverage platforms like PubChem for mechanistic data .
  • Data Repositories : Submit experimental results to open-access databases (e.g., ECOTOX, ChEMBL) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.